ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-({4,7-DIMETHOXY-6-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, an oxazole ring, and a phenylacetamido group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({4,7-DIMETHOXY-6-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps:
Formation of the Benzodioxole Ring: This step typically involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Introduction of the Phenylacetamido Group: The phenylacetamido group is introduced through an amide coupling reaction using phenylacetic acid and an appropriate coupling reagent.
Formation of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone.
Final Coupling and Esterification: The final step involves coupling the benzodioxole and oxazole intermediates, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the oxazole ring.
Reduction: Reduction reactions can target the imino group and the oxazole ring.
Substitution: Substitution reactions can occur at the benzodioxole ring and the phenylacetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include amines and alcohols.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its complex structure.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutic Agents: It may have potential as a therapeutic agent for various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of ETHYL 5-({4,7-DIMETHOXY-6-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This can lead to changes in cellular processes and pathways, ultimately exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 5-({4,7-DIMETHOXY-6-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
- **METHYL 5-({4,7-DIMETHOXY-6-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
- **PROPYL 5-({4,7-DIMETHOXY-6-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-({4,7-DIMETHOXY-6-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE stands out due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and propyl counterparts.
Properties
Molecular Formula |
C25H27N3O8 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
ethyl 5-[[4,7-dimethoxy-6-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C25H27N3O8/c1-4-33-25(30)19-12-16(36-28-19)11-17-18(13-26-27-20(29)10-15-8-6-5-7-9-15)22(32-3)24-23(21(17)31-2)34-14-35-24/h5-9,13,16H,4,10-12,14H2,1-3H3,(H,27,29)/b26-13+ |
InChI Key |
IPLQLMLBHTTXBI-LGJNPRDNSA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N/NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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